molecular formula C13H26N2O2 B119841 Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate CAS No. 150349-65-8

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

Cat. No. B119841
M. Wt: 242.36 g/mol
InChI Key: QZYIDMYWRACBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547691B2

Procedure details

Triphenylphosphine (0.657 g, 2.50 mmol) is added to a stirred solution of 4-(3-azido-propyl)-piperidine-1-carboxylic acid tert-butyl ester (0.560 g, 2.09 mmol) in THF (2 mL)/CH3CN (5 mL)/H2O (1 mL) and the mixture is stirred at ambient temperature for 18 hours. After concentration and subsequent chromatography purification on silica gel, eluting with 2 M NH3/MeOH in dichloromethane 0-15%, the title compound is obtained as a clear oil (0.420 g, 83% yield).
Quantity
0.657 g
Type
reactant
Reaction Step One
Name
4-(3-azido-propyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([O:24][C:25]([N:27]1[CH2:32][CH2:31][CH:30]([CH2:33][CH2:34][CH2:35][N:36]=[N+]=[N-])[CH2:29][CH2:28]1)=[O:26])([CH3:23])([CH3:22])[CH3:21].CC#N.O>C1COCC1>[C:20]([O:24][C:25]([N:27]1[CH2:32][CH2:31][CH:30]([CH2:33][CH2:34][CH2:35][NH2:36])[CH2:29][CH2:28]1)=[O:26])([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
0.657 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
4-(3-azido-propyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.56 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCN=[N+]=[N-]
Name
Quantity
5 mL
Type
reactant
Smiles
CC#N
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration and subsequent chromatography purification on silica gel
WASH
Type
WASH
Details
eluting with 2 M NH3/MeOH in dichloromethane 0-15%

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.